4,5-di(biphenyl-4-yl)-2-(4-methylphenyl)-1H-imidazole
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Overview
Description
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE is a complex organic compound characterized by its imidazole core substituted with biphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with imidazole precursors under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene. The reaction temperature is often maintained between 80°C to 120°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This method is favored for its efficiency in forming carbon-carbon bonds between aryl groups. The process involves the use of aryl halides and boronic acids in the presence of a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro-biphenyl or halogenated biphenyl compounds.
Scientific Research Applications
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. The biphenyl groups facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-BIS(DIMETHYLAMINO)BIPHENYL
- 4,4’-BIS(DIPHENYLAMINO)BIPHENYL
- 4,4’-BIS(4-METHYLPHENYL)BIPHENYL
Uniqueness
4,5-BIS({[1,1’-BIPHENYL]-4-YL})-2-(4-METHYLPHENYL)-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C34H26N2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2/c1-24-12-14-31(15-13-24)34-35-32(29-20-16-27(17-21-29)25-8-4-2-5-9-25)33(36-34)30-22-18-28(19-23-30)26-10-6-3-7-11-26/h2-23H,1H3,(H,35,36) |
InChI Key |
SCXFQGPZEYDNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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